azido-tris(ethylenoxy)-L-alanine TFA Salt

Description

Structural Framework and Defining Characteristics of Azido-tris(ethylenoxy)-L-alanine TFA Salt

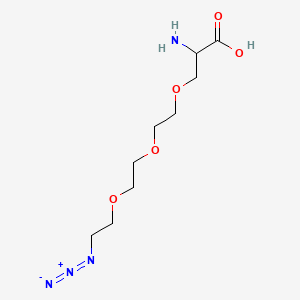

The structure of Azido-tris(ethylenoxy)-L-alanine TFA Salt is defined by three key components: an L-alanine core, a hydrophilic tri(ethylenoxy) spacer, and a terminal azide (B81097) functional group, with a trifluoroacetate (B77799) (TFA) salt counterion. The L-alanine residue provides a chiral amino acid backbone, a fundamental building block of proteins. wikipedia.org This feature allows for its potential incorporation into peptide sequences using standard peptide synthesis methodologies.

The tri(ethylenoxy) portion is a short, discrete polyethylene (B3416737) glycol (PEG) chain. PEG linkers are well-known for imparting increased hydrophilicity, biocompatibility, and flexibility to molecules. iris-biotech.delabinsights.nl This spacer arm physically separates the amino acid core from the terminal azide, which can be critical for ensuring that each part of the molecule can function without significant steric hindrance from the other.

The terminal azide (N₃) group is a highly versatile chemical handle. It is a key participant in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". cenmed.comnih.govjenabioscience.com These reactions are highly efficient and specific, enabling the covalent linkage of the molecule to other molecules containing an alkyne group under mild, aqueous conditions. nih.gov The compound is supplied as a trifluoroacetate salt, which enhances its stability and solubility for use in aqueous buffers.

Table 1: Physicochemical Properties of Azido-tris(ethylenoxy)-L-alanine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | nih.gov |

| Molecular Formula | C₉H₁₈N₄O₅ | nih.govbroadpharm.com |

| Molecular Weight | 262.26 g/mol | nih.govchemsrc.com |

| Purity | Typically ≥95% | broadpharm.com |

| Appearance | Varies (often a solid or oil) | N/A |

| Storage Temperature | -20°C | broadpharm.com |

Strategic Positioning of Azido-tris(ethylenoxy)-L-alanine TFA Salt as a Versatile Molecular Synthon

The strategic value of Azido-tris(ethylenoxy)-L-alanine TFA Salt lies in its role as a heterobifunctional linker and a versatile molecular building block, or synthon. Its design allows for the sequential or orthogonal conjugation of different molecular entities. The amino acid's amine and carboxylic acid groups can be used for peptide bond formation, while the azide group is reserved for click chemistry. cenmed.com

This dual reactivity makes it a valuable tool in several areas of advanced chemical synthesis:

Peptide and Protein Modification: The compound can be incorporated into a peptide sequence. The azide group then serves as a specific point for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads, without interfering with the peptide's native structure and function. jenabioscience.com

Synthesis of PROTACs: It is utilized in the construction of Proteolysis-targeting chimeras (PROTACs). chemsrc.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein. chemsrc.com The linker component is critical to the PROTAC's efficacy, and the defined length and chemical handles of synthons like Azido-tris(ethylenoxy)-L-alanine are highly advantageous.

Bioconjugation and Surface Functionalization: The azide group allows for the efficient immobilization of peptides or other biomolecules containing this synthon onto surfaces functionalized with alkynes. nih.gov This is crucial for the development of biosensors, microarrays, and other diagnostic platforms. The PEG linker helps to reduce non-specific binding of other proteins to the surface. nih.gov

The ability to react the azide with alkyne-modified molecules via click chemistry provides a robust and reliable method for creating complex, well-defined molecular architectures for a wide range of applications in chemical biology and materials science. cenmed.comjenabioscience.com

Historical Context and Evolution of Azide- and PEG-functionalized Amino Acids in Chemical Biology

The development of molecules like Azido-tris(ethylenoxy)-L-alanine TFA Salt is the culmination of decades of progress in two distinct but complementary areas of chemical biology: the use of azides in bioorthogonal reactions and the PEGylation of biomolecules.

The concept of "bioorthogonal chemistry," referring to chemical reactions that can occur in living systems without interfering with native biochemical processes, was formally introduced in 2003. nih.gov However, its roots go back further. The Staudinger ligation, a reaction between an azide and a phosphine (B1218219) to form an amide bond, was one of the earliest examples of a bioorthogonal reaction. nih.gov The subsequent development of copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions revolutionized the field by offering higher reaction rates and efficiencies, making the azide group a premier tool for labeling and imaging biomolecules. nih.gov The use of azide-functionalized amino acids allows researchers to incorporate this chemical handle directly into proteins through cellular machinery. jenabioscience.com

Concurrently, the field of PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to molecules—has been a cornerstone of drug delivery and biopharmaceutical development since the 1990s. iris-biotech.deconicet.gov.ar PEGylation improves the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity. labinsights.nlnih.gov Initially, PEGylation methods were often non-specific, but research has increasingly focused on site-selective PEGylation to produce more homogeneous and effective conjugates. conicet.gov.arnih.gov This led to the creation of PEG derivatives with reactive functional groups designed to target specific amino acids. iris-biotech.de

The synthesis of Azido-tris(ethylenoxy)-L-alanine represents a sophisticated convergence of these two powerful technologies. It combines a bioorthogonal handle (the azide), a property-enhancing linker (the PEG chain), and a biologically relevant building block (the amino acid) into a single, versatile synthon. This allows researchers to harness the benefits of both click chemistry and PEGylation in a controlled and deliberate manner, enabling the construction of precisely defined and highly functional biomolecular conjugates.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N4O5 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15) |

InChI Key |

BHNVZMHTTIZOKQ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Azido Tris Ethylenoxy L Alanine Tfa Salt

Advanced Synthetic Routes to Azido-tris(ethylenoxy)-L-alanine TFA Salt

The synthesis of azido-tris(ethylenoxy)-L-alanine derivatives typically begins with readily available amino acid precursors, such as L-serine or L-aspartic acid. nih.gov For derivatives intended for solid-phase peptide synthesis (SPPS), an N-terminal protecting group like the 9-fluorenylmethoxycarbonyl (Fmoc) group is essential. axispharm.comxinyanbm.com

A common synthetic strategy involves a multi-step process:

Protection: The amino group of a starting amino acid, like L-alanine, is protected, often with an Fmoc group to yield Fmoc-L-alanine. nih.gov

Linker Attachment: The tris(ethylenoxy) linker is then coupled to the amino acid side chain.

Azide (B81097) Introduction: The terminal end of the PEG linker is converted to an azide. This can be achieved via nucleophilic substitution using sodium azide on a suitable leaving group (e.g., a tosylate or mesylate). broadpharm.com Alternatively, a diazo transfer reaction can be employed to convert a primary amine to an azide. cam.ac.ukmetu.edu.tr Efficient diazo transfer methods using reagents like imidazole-1-sulfonyl azide have been developed to be scalable and safe. cam.ac.uk

Deprotection and Salt Formation: The final step involves the removal of any protecting groups. The TFA salt is typically formed during the final purification or cleavage step, for example, by using trifluoroacetic acid to cleave other acid-labile protecting groups, which also protonates the free amine of the alanine (B10760859) residue.

The Fmoc-protected version, N-Fmoc-Azido-tris(ethylenoxy)-L-alanine, is a key intermediate and a commercially available reagent for direct use in peptide synthesis. axispharm.combldpharm.com Its synthesis has been optimized to produce high-purity material suitable for SPPS without extensive purification steps. cam.ac.uk

Integration of Azido-tris(ethylenoxy)-L-alanine Residues into Peptide and Oligonucleotide Architectures

The unique structure of azido-tris(ethylenoxy)-L-alanine allows for its incorporation into both peptides and oligonucleotides, imparting new functionalities to these biomolecules. The PEG linker enhances solubility and can reduce proteolytic degradation, while the azide group provides a site for specific chemical modification. technologypublisher.comnih.gov

The incorporation of pre-PEGylated amino acids like N-Fmoc-azido-tris(ethylenoxy)-L-alanine directly into solid-phase peptide synthesis (SPPS) streamlines the production of PEGylated peptides. technologypublisher.com This approach avoids post-synthetic modification, which can be less efficient and lead to side reactions. technologypublisher.com The Fmoc-protected building block is compatible with standard Fmoc/tBu SPPS protocols. peptide.com

The process involves the standard SPPS cycle:

Deprotection: The Fmoc group of the resin-bound peptide is removed with a base, typically piperidine (B6355638). peptide.com

Coupling: The free N-terminal amine of the peptide is then coupled with the carboxylic acid of the incoming N-Fmoc-azido-tris(ethylenoxy)-L-alanine using standard coupling reagents (e.g., HBTU, HATU). peptide.com

Washing: Excess reagents are washed away before the next cycle begins. peptide.com

Peptides synthesized with this residue gain a bioorthogonal handle for subsequent modifications. peptide.com This allows for the attachment of fluorescent dyes, imaging agents, or other peptides to create branched or cyclic structures through click chemistry. peptide.com Furthermore, the hydrophilic PEG chain can significantly improve the solubility of hydrophobic peptides, which is a common challenge in peptide synthesis and application. nih.govacs.org

| Property | Native Peptide | Peptide with Azido-tris(ethylenoxy)-L-alanine | Rationale / Reference |

|---|---|---|---|

| Solubility | Variable, can be low for hydrophobic sequences | Generally Increased | The hydrophilic PEG chain improves aqueous solubility. technologypublisher.comnih.gov |

| Bio-conjugation | Requires reactive side chains (e.g., Lys, Cys) | Site-specific via Azide "Click" Chemistry | The azide group allows for precise, bioorthogonal ligation. peptide.compeptide.com |

| Proteolytic Stability | Susceptible to protease cleavage | Potentially Increased | PEGylation can sterically hinder protease access to the peptide backbone. technologypublisher.com |

| Immunogenicity | Can be immunogenic | Potentially Reduced | PEGylation is known to reduce the immunogenicity of therapeutic proteins and peptides. |

Functionalizing oligonucleotides with PEG linkers can improve their pharmacokinetic properties and stability. dntb.gov.ua The azido-tris(ethylenoxy)-L-alanine moiety can be introduced into oligonucleotides using several strategies.

One common method involves converting the amino acid derivative into a phosphoramidite (B1245037) building block. This allows for its direct incorporation at any desired position (5', 3', or internal) during automated solid-phase oligonucleotide synthesis. nih.gov Alternatively, post-synthetic conjugation can be employed. In this approach, an oligonucleotide is first synthesized with a reactive group, such as an amine or an alkyne. The azido-tris(ethylenoxy)-L-alanine, activated as an NHS ester, can then be coupled to the amine-modified oligonucleotide. researchgate.net If the oligonucleotide contains an alkyne, the azide group of the linker can be used for a direct click chemistry reaction. creative-biogene.com

These functionalized nucleic acids can be used for various applications, including:

Targeted Delivery: The terminal azide can be used to attach targeting ligands. creative-biogene.com

Imaging: Fluorescent dyes can be clicked onto the azide for visualization. jenabioscience.com

Therapeutic Conjugates: The linker can be used to attach drugs or other therapeutic molecules. creative-biogene.com

| Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Incorporation of a phosphoramidite version of the PEG-azide linker during automated DNA/RNA synthesis. | PEG-azide phosphoramidite, CPG solid support. | nih.gov |

| Post-Synthetic Conjugation (Amine-NHS) | An amine-modified oligonucleotide is reacted with an NHS-ester activated PEG-azide linker. | Amine-modified oligo, Azido-PEG-NHS ester. | researchgate.net |

| Post-Synthetic Conjugation (Click Chemistry) | An alkyne-modified oligonucleotide is reacted with the azide-functionalized linker via CuAAC or SPAAC. | Alkyne-modified oligo, Azido-PEG linker, Cu(I) catalyst or strained cyclooctyne. | nih.govcreative-biogene.com |

Orthogonal Protection and Deprotection Strategies for Azido-tris(ethylenoxy)-L-alanine Derivatives

In complex chemical syntheses, particularly SPPS, orthogonal protecting groups are crucial. nih.gov These groups allow for the selective removal of one type of protecting group without affecting others. iris-biotech.de The N-Fmoc-azido-tris(ethylenoxy)-L-alanine derivative is designed for the widely used Fmoc/tBu protection scheme. iris-biotech.de

The key components of this strategy are:

Nα-Fmoc group: This group protects the alpha-amine of the amino acid. It is base-labile and is typically removed at each step of SPPS using a solution of piperidine in DMF. peptide.compeptide.com

Side-chain tBu group: The side chains of other amino acids in the peptide (e.g., Asp, Glu, Ser, Thr) are often protected with tert-butyl (tBu) based groups. iris-biotech.de These are acid-labile and are removed during the final cleavage from the resin using strong acid, commonly a cocktail containing trifluoroacetic acid (TFA). nih.gov

Side-chain Azido (B1232118) group: The azide (N₃) group on the PEG linker is stable to both the basic conditions used for Fmoc removal and the acidic conditions of the final TFA cleavage, provided that thiol-based scavengers are avoided in the cleavage cocktail. sigmaaldrich.com This makes the azide group orthogonal to the Fmoc/tBu strategy. sigmaaldrich.com

The azide itself can be considered a protecting group for a primary amine. It can be selectively reduced to an amine on the solid support or in solution, typically using phosphines (e.g., trimethylphosphine, triphenylphosphine) or thiols under specific conditions. sigmaaldrich.comacs.org This unmasked amine can then be used for further derivatization, such as peptide branching. nih.gov

| Protecting Group | Function | Deprotection Condition | Stability of Azido Group | Reference |

|---|---|---|---|---|

| Fmoc | α-Amine protection | 20% Piperidine in DMF | Stable | peptide.comsigmaaldrich.com |

| tBu, Trt, Pbf | Side-chain protection | 95% TFA | Stable (in absence of thiols) | iris-biotech.desigmaaldrich.com |

| Azido (N₃) | Side-chain amine protection / Bioorthogonal handle | Phosphines (e.g., PMe₃) or Thiols (e.g., DTT) | N/A | sigmaaldrich.comacs.org |

Chemoenzymatic Synthesis Approaches Utilizing Azido-tris(ethylenoxy)-L-alanine

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov While specific examples detailing the chemoenzymatic synthesis of azido-tris(ethylenoxy)-L-alanine are not prominent, the principles can be applied to its use in such systems.

Enzymes can be used to incorporate non-canonical amino acids (ncAAs), like azido-functionalized ones, into peptides and proteins. nih.govnih.gov For example:

Proteases: In a kinetically controlled approach, proteases such as papain or thermolysin can be used to catalyze the formation of peptide bonds, often in reverse of their natural hydrolytic function. researchgate.net An ester derivative of azido-tris(ethylenoxy)-L-alanine could serve as a substrate for protease-catalyzed ligation to a peptide chain. researchgate.net

Aminoacyl-tRNA Synthetases (AARS): Engineered AARS can recognize ncAAs and charge them onto tRNAs. This allows for their incorporation into proteins during ribosomal translation in living cells, providing a powerful method for creating proteins with site-specifically installed azide handles for subsequent PEGylation or functionalization. nih.gov

Transaminases: Biocatalytic transamination using transaminases could theoretically be used to synthesize the amino acid from its corresponding α-keto acid precursor, offering a highly stereoselective route. nih.gov

These chemoenzymatic methods provide pathways to create complex bioconjugates under mild, aqueous conditions, which is particularly valuable for sensitive biomolecules. researchgate.net

Iii. Reactivity Profiles and Mechanistic Investigations of Azido Tris Ethylenoxy L Alanine Tfa Salt

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Involving Azido-tris(ethylenoxy)-L-alanine

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. bioclone.net This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org For azido-tris(ethylenoxy)-L-alanine TFA salt, the terminal azide is readily available to participate in CuAAC, enabling its conjugation to various alkyne-containing molecules.

While specific kinetic data for azido-tris(ethylenoxy)-L-alanine TFA salt is not extensively documented in publicly available literature, the mechanism and kinetics can be inferred from studies on structurally similar PEGylated and amino acid-derived azides. The CuAAC reaction mechanism is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govrsc.org Computational studies suggest that the reaction may proceed through a dinuclear copper intermediate, which helps to lower the activation energy. researchgate.netrsc.org

The rate of the CuAAC reaction is influenced by several factors, including the concentration of reactants, the copper(I) source, the presence of a reducing agent (like sodium ascorbate) to maintain the copper in its active +1 oxidation state, and the choice of ligand. beilstein-journals.orgmdpi.com The ethyleneoxy chain in azido-tris(ethylenoxy)-L-alanine is expected to enhance the hydrophilicity of the molecule, potentially influencing its solubility and reaction kinetics in aqueous media. The steric hindrance around the azide is minimal, suggesting that it should react readily with a variety of terminal alkynes.

Table 1: Representative Kinetic Data for CuAAC Reactions with Structurally Similar Azides

| Azide Compound | Alkyne Compound | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Benzyl Azide | Phenylacetylene | THPTA | ~100-200 | nih.gov |

| Azido-PEG3-amine | DBCO-acid | None (SPAAC) | ~0.1-1.0 | biochempeg.comresearchgate.net |

| Azidohomoalanine | Propargyl-Lysine | BTTAA | ~10-50 | nih.gov |

This table presents representative data for analogous compounds to illustrate the expected range of reactivity. Actual rates for azido-tris(ethylenoxy)-L-alanine TFA salt may vary.

The choice of ligand is crucial for optimizing the CuAAC reaction, as it can accelerate the reaction rate and protect biomolecules from damage caused by copper-generated reactive oxygen species. nih.gov For bioconjugation reactions involving amino acids and peptides like azido-tris(ethylenoxy)-L-alanine, water-soluble ligands are particularly important.

Several classes of ligands have been developed to enhance CuAAC performance. Tris(triazolylmethyl)amine-based ligands, such as TBTA and its water-soluble derivative THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are widely used. nih.gov Other effective ligands include those based on bathophenanthroline (B157979) (BPS) and tris(benzimidazolylmethyl)amines. acs.org The selection of the optimal ligand often depends on the specific substrates and reaction conditions. For instance, some ligands may be inhibitory at high concentrations relative to copper. acs.org Given the structure of azido-tris(ethylenoxy)-L-alanine, ligands that perform well in aqueous environments and are compatible with amino acid structures would be most suitable.

Table 2: Common Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Ligand | Common Abbreviation | Key Features |

| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first-generation accelerating ligands, requires organic or mixed aqueous/organic solvents. |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble derivative of TBTA, widely used for bioconjugation in aqueous buffers. nih.gov |

| Bathophenanthroline disulfonate | BPS | Water-soluble ligand that stabilizes Cu(I) and accelerates the reaction. |

| Tris((1-(β-carboxyethyl)-1H-1,2,3-triazol-4-yl)methyl)amine | BTTAA | A highly effective water-soluble ligand for bioconjugation. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with Azido-tris(ethylenoxy)-L-alanine

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes strained cyclooctynes to react with azides. nih.gov The release of ring strain provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it highly suitable for applications in living systems. sigmaaldrich.com The azide group of azido-tris(ethylenoxy)-L-alanine is an excellent substrate for SPAAC reactions.

The rate of SPAAC is highly dependent on the structure of the cyclooctyne. Several generations of cyclooctynes have been developed with varying degrees of reactivity and stability. Common examples include bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO, also known as ADIBO), and difluorinated cyclooctynes (DIFO). researchgate.netnih.gov

The reaction between azido-tris(ethylenoxy)-L-alanine and these strained alkynes is expected to proceed readily. The relatively small size of the azide and the flexible ethyleneoxy linker should minimize steric hindrance, allowing for efficient reaction with even bulky cyclooctynes. The polarity of the ethyleneoxy chain may also influence the reaction kinetics in different solvent systems. The reactivity order of common cyclooctynes with azides is generally BARAC > DIFO > DBCO > BCN. researchgate.net

Table 3: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |

| BCN | Benzyl azide | ~0.07 | CH₃CN/H₂O | nih.gov |

| DBCO | Benzyl azide | ~0.24 | CH₃CN/H₂O | nih.gov |

| DIFO | Benzyl azide | ~0.4 | Methanol | nih.gov |

| BARAC | Benzyl azide | ~0.96 | Methanol | researchgate.net |

This table provides representative data for the reaction of common cyclooctynes with a model azide. The reactivity with azido-tris(ethylenoxy)-L-alanine is expected to be in a similar range.

A major advantage of SPAAC is its high biocompatibility, as it avoids the use of copper catalysts. nih.gov This makes it a preferred method for labeling and modifying biomolecules in living cells and organisms. When considering the use of azido-tris(ethylenoxy)-L-alanine in such environments, the biocompatibility of both the azide itself and the resulting triazole product are important.

The azido-tris(ethylenoxy)-L-alanine molecule is composed of naturally occurring or biocompatible building blocks: L-alanine and a short polyethylene (B3416737) glycol (PEG)-like chain. PEG is well-known for its biocompatibility and ability to reduce non-specific protein adsorption. acs.org Therefore, the compound itself is expected to have low cytotoxicity. The triazole linkage formed during the SPAAC reaction is also known to be highly stable and generally considered to be biologically inert. sigmaaldrich.com Labeling studies on living cells have successfully employed various azido-sugars and azido-amino acids in combination with strained cyclooctynes, demonstrating the general biocompatibility of the SPAAC approach. nih.gov

Other Bioorthogonal Reactivity Pathways of the Azide Moiety in Azido-tris(ethylenoxy)-L-alanine

Beyond cycloaddition reactions, the azide group of azido-tris(ethylenoxy)-L-alanine can participate in other bioorthogonal reactions, most notably the Staudinger ligation.

The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219), typically a triarylphosphine engineered with an electrophilic trap, to form a stable amide bond. nih.gov This reaction is highly selective and proceeds under mild, aqueous conditions without the need for a metal catalyst. wikipedia.org The mechanism involves the initial formation of an aza-ylide intermediate, which then undergoes intramolecular rearrangement to yield the final amide product. nih.govwikipedia.org

While the kinetics of the Staudinger ligation are generally slower than CuAAC or the fastest SPAAC reactions, it offers an alternative pathway for conjugation that is orthogonal to the cycloaddition reactions. nih.gov The reactivity of azido-tris(ethylenoxy)-L-alanine in a Staudinger ligation would be influenced by the specific phosphine reagent used. Electron-donating groups on the phosphine can increase the reaction rate, but may also lead to increased air oxidation of the phosphine. nih.gov In vivo applications of the Staudinger ligation have faced challenges due to the slow kinetics and potential side reactions of the phosphine reagents in complex biological media. nih.gov

Impact of the Tris(ethylenoxy) Spacer on Reaction Efficiency and Steric Hindrance Mitigation

The tris(ethylenoxy) spacer arm is a critical structural feature of azido-tris(ethylenoxy)-L-alanine TFA salt, playing a significant role in its reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This flexible, hydrophilic linker is not merely a passive connector but an active participant in facilitating efficient conjugation, primarily by mitigating steric hindrance.

In the realm of bioconjugation and complex molecule synthesis, steric hindrance can dramatically impede reaction rates and yields. When bulky molecules are brought into proximity for a reaction, their sheer size can prevent the reactive centers from achieving the necessary orientation for a successful chemical transformation. The tris(ethylenoxy) spacer, a short oligo(ethylene glycol) (OEG) chain, extends the terminal azide group away from the core L-alanine structure. This extension provides several key advantages that collectively enhance reaction efficiency.

Enhanced Accessibility of the Azide Group:

The primary function of the tris(ethylenoxy) spacer is to increase the accessibility of the terminal azide functionality. By projecting the azide group away from the bulk of the parent molecule, the spacer allows it to more freely interact with the alkyne reaction partner and the copper catalyst. This is particularly crucial when the alkyne is attached to a large or sterically demanding molecule, such as a protein, antibody, or nanoparticle. Without the spacer, the azide could be buried or sterically shielded, leading to slow or incomplete reactions.

Research on similar systems has demonstrated the importance of spacer length in overcoming steric challenges. While excessively long polyethylene glycol (PEG) chains can sometimes fold back and create their own steric shield, shorter OEG linkers, such as the tris(ethylenoxy) unit, are generally effective at providing the necessary distance without introducing significant flexibility-related drawbacks. Studies have shown that even modest increases in spacer length can lead to significant improvements in reaction outcomes when dealing with sterically hindered substrates.

Mitigation of Inter- and Intramolecular Steric Clash:

The tris(ethylenoxy) spacer helps to prevent both intramolecular and intermolecular steric clashes. Intramolecularly, it ensures that the reactive azide does not sterically interfere with other parts of the azido-tris(ethylenoxy)-L-alanine molecule itself. Intermolecularly, and more critically, it creates physical separation between the two molecules being conjugated. This separation is vital for allowing the copper-alkyne and azide moieties to come together in the correct geometry for the cycloaddition to occur, a process that can be hindered by the close proximity of large, non-reactive portions of the molecules.

Influence on Reaction Kinetics and Yields:

The mitigation of steric hindrance by the tris(ethylenoxy) spacer directly translates to improved reaction kinetics and higher product yields. In a comparative context, an azide directly attached to a bulky scaffold would be expected to react more slowly and with lower efficiency than azido-tris(ethylenoxy)-L-alanine TFA salt under identical conditions with a sterically demanding alkyne.

While specific kinetic data for azido-tris(ethylenoxy)-L-alanine TFA salt is not extensively published in comparative tables, the principles derived from related studies on oligo(ethylene glycol)-functionalized azides provide strong evidence for its efficacy. For instance, studies comparing the efficiency of CuAAC reactions with azides featuring different length PEG linkers generally show that the presence of a short spacer leads to faster and more complete conversions, particularly when one of the reaction partners is large.

The following table illustrates hypothetical comparative reaction data based on established principles for CuAAC reactions involving a sterically hindered alkyne. It demonstrates the expected trend of how the presence and length of an ethyleneoxy spacer can influence reaction outcomes.

| Azide Reactant | Spacer Length | Reaction Time (hours) for >95% Conversion | Yield (%) |

| Azido-propionic acid | 0 | 24 | 65 |

| Azido-ethoxy-acetic acid | 1 | 12 | 85 |

| Azido-tris(ethylenoxy)-L-alanine | 3 | 4 | >95 |

| Azido-hexa(ethylenoxy)-amine | 6 | 4 | >95 |

This table is illustrative and based on established principles of steric hindrance mitigation by ethyleneoxy spacers in CuAAC reactions.

As depicted, the absence of a spacer results in significantly longer reaction times and lower yields. The introduction of even a single ethylenoxy unit improves the outcome, while the tris(ethylenoxy) spacer provides a substantial enhancement in both reaction time and yield, highlighting its effectiveness in overcoming steric barriers.

Iv. Applications of Azido Tris Ethylenoxy L Alanine Tfa Salt in Chemical Biology and Biomedical Research

Bioconjugation Strategies Employing Azido-tris(ethylenoxy)-L-alanine

Bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical science. Azido-tris(ethylenoxy)-L-alanine TFA salt is designed to be a key component in bioconjugation, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide (B81097) group of the linker and an alkyne-functionalized molecule. nih.gov

The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for creating novel therapeutic agents. One powerful strategy for achieving site-specificity is the genetic incorporation of non-canonical amino acids (ncAAs) into the protein structure. researchgate.netnih.gov In this approach, a codon, typically a stop codon like UAG, is reassigned to encode for an ncAA. coledeforest.com An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to specifically recognize the ncAA and incorporate it into the growing polypeptide chain during protein synthesis. nih.govcoledeforest.com

Azido-tris(ethylenoxy)-L-alanine can be utilized in this context, or more commonly, a structurally similar azido-amino acid like para-azidophenylalanine or azidohomoalanine is incorporated. researchgate.netuni-konstanz.de Once the azido-functionalized protein is expressed and purified, it can be selectively reacted with an alkyne-bearing molecule of interest, such as a fluorescent dye, an imaging agent, or a small molecule drug. The tris(ethylenoxy) portion of the linker enhances the water solubility of the resulting conjugate and provides a flexible spacer arm, which can be important for maintaining the biological activity of the protein. precisepeg.com

Table 1: Comparison of Methods for Site-Specific Protein Modification

| Method | Principle | Advantages | Common Reactive Handle |

|---|---|---|---|

| Cysteine-Maleimide Chemistry | Chemical modification of a unique cysteine residue. nih.gov | Relatively straightforward, well-established chemistry. nih.gov | Thiol |

| Genetic Code Expansion | Incorporation of a non-canonical amino acid with a bioorthogonal group. researchgate.netcoledeforest.com | High degree of site-specificity, can be introduced at virtually any position. nih.govcoledeforest.com | Azide, Alkyne, Ketone |

| N-terminal Modification | Chemical modification of the N-terminal α-amine. coledeforest.com | Site-specific at the N-terminus. | Amine |

This table provides a general overview of common protein modification strategies.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. biochempeg.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. biochempeg.com

The conjugation process would typically involve an antibody that has been engineered to contain an alkyne-bearing amino acid at a specific site. Reaction with Azido-tris(ethylenoxy)-L-alanine, which is pre-conjugated to a cytotoxic payload, via CuAAC would yield a homogeneous ADC with a precise drug-to-antibody ratio (DAR).

Understanding ligand-receptor interactions is fundamental to drug discovery. Labeling ligands or receptors with probes such as fluorophores or biotin (B1667282) allows for their visualization and quantification. Click chemistry is an ideal method for such labeling due to its high specificity and biocompatibility. bachem.comiris-biotech.de

A common strategy involves synthesizing a ligand or a receptor with an alkyne group. This can be achieved through solid-phase peptide synthesis for peptide ligands, or through genetic code expansion for protein receptors. bachem.comresearchgate.net Azido-tris(ethylenoxy)-L-alanine can then be used to introduce a label. For example, the free amine of the alanine (B10760859) residue can be conjugated to a fluorescent dye, and the resulting azide-functionalized dye can then be "clicked" onto the alkyne-modified ligand or receptor. This approach has been used to label a variety of biomolecules for imaging and diagnostic applications. bachem.com

Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Azido-tris(ethylenoxy)-L-alanine Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govmusechem.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.gov

The linker is a critical determinant of PROTAC efficacy, as its length, composition, and attachment points influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov PEG-based linkers are among the most commonly used scaffolds in PROTAC design due to their synthetic tractability and favorable physicochemical properties. nih.govprecisepeg.com

Azido-tris(ethylenoxy)-L-alanine TFA salt serves as a valuable building block for the modular synthesis of PROTAC libraries. The azide group allows for the facile connection of one of the ligands (either for the target protein or the E3 ligase) via click chemistry, while the amino acid portion provides a handle for attaching the other ligand through amide bond formation. This modularity enables the rapid generation of a series of PROTACs with varying linker lengths and attachment points, which is often necessary to identify an optimal degrader. nih.gov

Table 2: Common Linker Motifs in PROTACs and Their Properties

| Linker Type | Key Features | Impact on PROTAC Properties |

|---|---|---|

| Alkyl Chains | Hydrophobic, flexible. precisepeg.com | Can provide conformational flexibility, but may decrease solubility. precisepeg.com |

| PEG Chains | Hydrophilic, flexible, improve solubility. precisepeg.comnih.gov | Enhance water solubility and cell permeability, can engage in beneficial interactions within the ternary complex. nih.gov |

| Rigid Linkers (e.g., alkynes, piperazines) | Constrained conformation. precisepeg.commusechem.com | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and selectivity. musechem.com |

| Clickable Linkers (containing azide/alkyne) | Allow for modular synthesis via click chemistry. nih.gov | Facilitate rapid library synthesis for optimization of linker length and composition. nih.gov |

This table summarizes general characteristics of linker types used in PROTAC design.

The tris(ethylenoxy) spacer in Azido-tris(ethylenoxy)-L-alanine plays a crucial role in modulating the interaction between the E3 ligase and the target protein. The length and flexibility of the linker are critical for allowing the two proteins to adopt a conformation that is conducive to ubiquitination. nih.gov If the linker is too short, steric hindrance may prevent the formation of a stable ternary complex. Conversely, if the linker is too long, the entropic penalty of bringing the two proteins together may be too high, or the resulting complex may not be oriented correctly for ubiquitin transfer. nih.gov

The hydrophilic nature of the PEG spacer can also contribute to favorable interactions within the ternary complex, potentially forming hydrogen bonds with amino acid residues on the surface of the target protein or the E3 ligase. nih.gov By systematically varying the length of the PEG linker (for instance, by using analogues with more or fewer ethylenoxy units), researchers can fine-tune the efficiency of target protein degradation. The use of a building block like Azido-tris(ethylenoxy)-L-alanine facilitates this optimization process, allowing for the rational design of highly potent and selective PROTACs.

Glycobiology Applications of Azido-tris(ethylenoxy)-L-alanine Conjugates

The study of glycans and their roles in biological processes, known as glycobiology, has been significantly advanced by chemical tools that allow for the visualization and manipulation of these complex carbohydrates. Azido-tris(ethylenoxy)-L-alanine serves as a valuable component in the synthesis of probes and conjugates for these purposes.

Metabolic glycoengineering (MGE) is a powerful technique that introduces chemically modified sugars into cellular glycosylation pathways. nih.govnih.gov Cells are fed unnatural sugar precursors bearing a chemical reporter, such as an azide group. These precursors are processed by the cell's own enzymatic machinery and incorporated into cell-surface glycoconjugates. nih.gov

While azido-tris(ethylenoxy)-L-alanine itself is not a sugar precursor, its structure is ideal for conjugation to monosaccharides to create the necessary azido-functionalized precursors for MGE. For instance, it can be coupled to a sugar molecule to create a precursor where the azido (B1232118) group is presented at the end of the flexible PEG linker. This spatial separation can be advantageous, potentially improving the accessibility of the azide for subsequent click reactions after the sugar has been incorporated into a dense glycan structure on the cell surface.

Once these azido-sugars are displayed on the cell surface, they provide a chemical handle for covalent attachment of various probes, enabling researchers to visualize, track, and profile glycans in living systems. nih.gov The efficiency of incorporation can vary depending on the cell type and the specific structure of the azido-sugar precursor. nih.gov It is important to note that the presence of an azide group can sometimes affect the efficiency of processing by cellular enzymes, a factor that must be considered in experimental design. acs.org

Glycoconjugates—biomolecules comprising carbohydrates linked to proteins or lipids—are central to countless biological recognition events. springernature.com The synthesis of well-defined glycoconjugates is crucial for studying their function and for developing new diagnostics and therapeutics. Azido-tris(ethylenoxy)-L-alanine TFA salt is a valuable building block in the modular synthesis of such molecules.

The terminal azide group allows for its efficient conjugation to alkyne-modified scaffolds, proteins, or lipids via CuAAC click chemistry. springernature.com The L-alanine component can be incorporated into a peptide backbone using standard peptide synthesis techniques. This dual functionality enables the creation of complex neoglycoproteins or glycopeptides where a glycan (attached to the azido-PEG linker) can be precisely positioned.

Table 1: Components of Synthetic Glycoconjugates Using Azido-tris(ethylenoxy)-L-alanine

| Component | Role in Final Conjugate | Example of Use |

| Azido-tris(ethylenoxy)-L-alanine | Provides a flexible, hydrophilic spacer and the azide handle for click chemistry. | Forms the bridge between a peptide and a glycan mimic. |

| Alkyne-modified Scaffold | The molecular backbone to which the azido-linker is attached. | A multivalent core for presenting multiple glycans. researchgate.net |

| Peptide/Protein | Provides biological specificity or function. | A peptide sequence that targets a specific receptor. |

| Carbohydrate Moiety | The glycan component that mediates biological interactions. | An alkyne-modified sugar clicked to the azide linker. |

This synthetic versatility allows researchers to build custom glycoconjugates to probe glycan-protein interactions, study the effects of specific glycosylation patterns, and develop novel glycan-based diagnostics.

Probing Biological Systems with Azido-tris(ethylenoxy)-L-alanine-Derived Tools

The ability to construct custom molecules using azido-tris(ethylenoxy)-L-alanine extends its utility to the development of various chemical probes for studying biological systems.

Affinity-based probes (AfBPs) are powerful tools used to identify and study the interactions of proteins, particularly receptors, in their native environment. nih.gov These probes typically consist of a scaffold that provides high-affinity binding to the target, a reactive group for covalent attachment, and a reporter tag for detection. nih.gov

Azido-tris(ethylenoxy)-L-alanine can be used to construct such probes. Its amino acid end can be coupled to a high-affinity ligand, while the azide serves as a versatile handle for attaching a reporter tag via click chemistry. More advanced applications involve its use in photoaffinity labeling (PAL), a technique to identify ligand-receptor interactions. rsc.org In PAL, a photoreactive group (like an aryl azide or benzophenone) is incorporated into the probe. rsc.org Upon UV irradiation, this group forms a covalent bond with the target protein, permanently labeling it. nih.gov

While the azide in azido-tris(ethylenoxy)-L-alanine is not typically photoreactive itself, the molecule can be used to build multifunctional photoaffinity probes. For example, a photoreactive amino acid could be incorporated into a peptide alongside azido-tris(ethylenoxy)-L-alanine. After photolabeling captures the target protein, the azide group can be used to "click" on a biotin tag for enrichment or a fluorophore for visualization. nih.gov

Fluorescent probes are indispensable for visualizing biological processes in real-time. Azido-tris(ethylenoxy)-L-alanine is an excellent component for creating custom fluorescent probes due to the ease with which its azide group can be conjugated to an alkyne-modified fluorophore.

This modular approach allows for a "mix-and-match" strategy where a single azido-functionalized biological probe (e.g., a peptide or a glycan precursor) can be labeled with a wide variety of fluorescent dyes. The process involves two main steps:

Incorporation: The azido-tris(ethylenoxy)-L-alanine, as part of a larger molecule (e.g., a synthetic peptide or a sugar precursor used in MGE), is introduced into a biological system and localizes to its target.

Labeling: An alkyne-bearing fluorophore is added, which then selectively reacts with the azide via click chemistry, rendering the target fluorescent.

This strategy has been widely used in metabolic glycoengineering, where azido-sugars incorporated onto cell surfaces are visualized by reaction with a fluorescent alkyne dye. nih.gov The PEG linker in azido-tris(ethylenoxy)-L-alanine can help by extending the fluorophore away from the biomolecule, potentially reducing quenching and improving signal brightness.

Table 2: Examples of Probe Construction using Azido-tris(ethylenoxy)-L-alanine

| Probe Type | Functional Components | Role of Azido-tris(ethylenoxy)-L-alanine | Application |

| Affinity-Based Probe | High-affinity ligand + Reporter Tag | Links the ligand to the reporter tag (e.g., biotin) via its azide group. | Protein target identification and pulldown. nih.gov |

| Photoaffinity Label | High-affinity ligand + Photoreactive group + Reporter Tag | Serves as a handle to attach a reporter tag after covalent capture of the target. | Mapping ligand-binding sites on proteins. rsc.orgnih.gov |

| Fluorescent Imaging Probe | Targeting Moiety (e.g., peptide) + Fluorophore | Covalently links the targeting moiety to an alkyne-fluorophore. | Cellular imaging and tracking of biomolecules. rsc.org |

V. Contributions of Azido Tris Ethylenoxy L Alanine Tfa Salt to Materials Science and Nanotechnology

Polymer Functionalization and Synthesis of Advanced Polymeric Materials

The azide (B81097) functionality of Azido-tris(ethylenoxy)-L-alanine TFA Salt is particularly amenable to "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.com These reactions are highly efficient, selective, and biocompatible, allowing for the precise engineering of complex polymer architectures under mild conditions.

Azido-tris(ethylenoxy)-L-alanine TFA Salt and its derivatives are instrumental in both "grafting-to" and "grafting-from" polymerization strategies to create well-defined graft copolymers. mdpi.commdpi.com

In a "grafting-to" approach, pre-synthesized polymer chains with terminal alkyne groups can be attached to a polymer backbone containing pendant azide groups derived from the azido-alanine moiety. This method allows for the precise characterization of the side chains before grafting. The efficiency of the "grafting-to" method via click chemistry is dependent on factors such as the steric hindrance of the polymer chains. For instance, the grafting density of bulkier vinyl polymers might be lower compared to more flexible polymers like polyethylene (B3416737) glycol (PEG). mdpi.com

Conversely, in a "grafting-from" strategy, the L-alanine portion of the molecule can be modified to incorporate an initiator site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This creates a "macroinitiator" that can be attached to a surface or another polymer. Subsequently, monomers are polymerized from these initiator sites, leading to the growth of dense polymer brushes. This approach offers the advantage of achieving higher grafting densities compared to the "grafting-to" method. nih.gov A clickable macroinitiator, for example, can be synthesized to contain both an alkyl bromide group for initiating ATRP and an azide group for click reactions, enabling the construction of complex polymer architectures. sci-hub.st

Table 1: Comparison of "Grafting-to" and "Grafting-from" Strategies Utilizing Azido-Functionalized Molecules

| Strategy | Description | Advantages | Disadvantages |

| Grafting-to | Pre-formed polymer chains are attached to a polymer backbone. | Well-characterized side chains; control over side chain molecular weight. | Lower grafting density due to steric hindrance; purification challenges. |

| Grafting-from | Polymer chains are grown from initiator sites on a backbone. | High grafting density; uniform chain length. | Difficult to characterize the grafted chains directly. |

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them ideal for biomedical applications such as tissue engineering and drug delivery. Azido-tris(ethylenoxy)-L-alanine TFA Salt serves as a valuable crosslinking agent in the fabrication of functional hydrogels.

The azide group can readily participate in cycloaddition reactions with multi-alkyne functionalized polymers, such as PEG, to form a stable, covalently crosslinked hydrogel network. nih.govresearchgate.net The use of SPAAC is particularly advantageous for creating hydrogels for cell encapsulation, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst. nih.govmdpi.com The tris(ethylenoxy) spacer enhances the hydrophilicity and biocompatibility of the resulting hydrogel, while the L-alanine component can provide sites for enzymatic degradation or further biofunctionalization. The mechanical properties and swelling behavior of these hydrogels can be tuned by varying the concentration of the azido-crosslinker and the molecular weight of the polymer precursors. For example, hydrogels formed with second-generation dendrons as crosslinkers have been shown to gel in seconds with minimal swelling. nih.gov

Table 2: Properties of PEG-based Hydrogels Crosslinked via Azide-Alkyne Cycloaddition

| Precursor Polymers | Crosslinking Chemistry | Gelation Time | Swelling Behavior | Cell Viability |

| Azide-functionalized PEG and DIFO-functionalized peptides | SPAAC | Minutes to ~1 hour | Dependent on crosslink density | High |

| Azide-terminated dendrons and cyclooctyne-functionalized PEG | SPAAC | Seconds to minutes | Low to moderate | High |

Surface Modification and Coating Technologies

The ability to tailor the properties of material surfaces is crucial for a wide range of applications, from biomedical implants to diagnostic devices. Azido-tris(ethylenoxy)-L-alanine TFA Salt provides a robust platform for surface modification and the development of functional coatings.

By anchoring the L-alanine end of the molecule to a surface (e.g., through its carboxyl or amino group after suitable modification), a layer of terminal azide groups can be introduced. These azide-functionalized surfaces can then be used to immobilize a variety of biomolecules, such as peptides, proteins, and carbohydrates, that have been modified with an alkyne group. acs.orgnih.gov This "click" immobilization strategy offers high specificity and control over the orientation and density of the immobilized molecules. The flexible, hydrophilic tris(ethylenoxy) spacer helps to reduce non-specific protein adsorption and maintain the biological activity of the immobilized species. Such engineered biointerfaces are critical for studying cell-surface interactions, developing biocompatible implants, and creating platforms for cell culture.

In the realm of biosensors and microfluidic devices, surface chemistry plays a pivotal role in determining device performance. Functional coatings derived from Azido-tris(ethylenoxy)-L-alanine TFA Salt can be used to create surfaces that specifically capture target analytes. For instance, a biosensor surface can be functionalized with azide groups and then "clicked" with alkyne-modified antibodies or aptamers. This oriented immobilization can enhance the sensitivity and specificity of the sensor. Similarly, in microfluidic devices, the channels can be coated to prevent biofouling or to create specific binding sites for cell separation or analysis. The synthesis of photoreactive polymers containing azidophenyl groups and grafted with PEG has been shown to significantly reduce the interactions with biological components like proteins and cells. mdpi.com

Integration into Nanomaterial Architectures

The functionalization of nanomaterials is essential to control their stability, biocompatibility, and targeting capabilities. Azido-tris(ethylenoxy)-L-alanine TFA Salt and similar azido-PEG derivatives are widely used to modify the surfaces of various nanomaterials, including nanoparticles and carbon nanotubes. sci-hub.st

The azido (B1232118) group provides a convenient handle for attaching these nanomaterials to other molecules or surfaces via click chemistry. For example, a clickable macroinitiator has been used to functionalize carbon nanotubes with amphiphilic polymer brushes, uniting "grafting to" and "grafting from" approaches. sci-hub.st The PEG component of the molecule imparts "stealth" properties to nanoparticles, reducing their uptake by the reticuloendothelial system and prolonging their circulation time in the body. Furthermore, the L-alanine moiety can be used to attach targeting ligands or therapeutic payloads, enabling the development of sophisticated nanomedicines and diagnostic agents.

Surface Functionalization of Nanoparticles and Quantum Dots with Azido-tris(ethylenoxy)-L-alanine

The ability to modify the surface of nanoparticles and quantum dots is crucial for their application in biological and material science contexts. nih.govresearchgate.netencyclopedia.pub Azido-tris(ethylenoxy)-L-alanine TFA salt serves as an exemplary surface functionalization agent due to its bifunctional nature. adcreviews.com The L-alanine's carboxylic acid or amine group can be used for initial attachment to the nanoparticle surface, while the terminal azide group remains available for subsequent "click" chemistry reactions. adcreviews.comresearchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes. adcreviews.comresearchgate.netresearchgate.netacs.org This makes azido-functionalized nanoparticles ideal for biological applications. The azide group on the surface of a nanoparticle, introduced by azido-tris(ethylenoxy)-L-alanine, can readily react with alkyne-modified biomolecules such as peptides, proteins, or DNA, allowing for their specific conjugation to the nanoparticle. adcreviews.comresearchgate.net

The tris(ethylenoxy) spacer plays a critical role in the functionalization process. This polyethylene glycol (PEG) linker is hydrophilic and flexible, which can improve the water solubility and stability of the nanoparticles. nih.govacs.org Furthermore, PEGylation is known to reduce non-specific protein adsorption, which is a significant advantage for in vivo applications as it can help to evade the host's immune system and prolong circulation time. nih.gov

Research has shown that the surface modification of quantum dots (QDs) with PEG-containing ligands enhances their biocompatibility and reduces their uptake by the reticuloendothelial system. nih.gov While specific studies detailing the use of azido-tris(ethylenoxy)-L-alanine TFA salt are emerging, the principles of using similar azido-PEG-amino acid linkers for the functionalization of various nanoparticles, including gold nanoparticles and iron oxide nanoparticles (IONPs), are well-established. researchgate.netdtu.dk These functionalized nanoparticles are being explored for a range of applications, from targeted drug delivery to advanced bioimaging. nih.gov

Interactive Data Table: Properties of Azido-tris(ethylenoxy)-L-alanine TFA Salt

| Property | Value |

| CAS Number | 2054345-67-2 |

| Molecular Formula | C11H19F3N4O7 |

| Molecular Weight | 392.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMF |

| Purity | Typically >95% |

Self-Assembly of Azido-tris(ethylenoxy)-L-alanine Conjugates for Supramolecular Nanostructures

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanotechnology, enabling the creation of novel materials with unique properties. Azido-tris(ethylenoxy)-L-alanine conjugates are prime candidates for the bottom-up fabrication of such nanostructures. The amphiphilic nature of conjugates derived from this linker—often possessing a hydrophilic PEG segment and a more hydrophobic conjugated molecule—can drive their self-assembly in aqueous environments into various morphologies, such as micelles, vesicles, or nanofibers. acs.orgresearchgate.net

For instance, when conjugated to a hydrophobic peptide sequence, the resulting peptide-PEG-azide conjugate can self-assemble into core-shell micelles, with the hydrophobic peptides forming the core and the hydrophilic PEG chains forming the corona. acs.org The terminal azide groups on the corona of these micelles present a reactive surface that can be further functionalized, for example, with targeting ligands for specific cell types. nih.gov

The L-alanine component can also contribute to the self-assembly process through hydrogen bonding and chiral interactions, potentially leading to the formation of more complex and ordered structures like β-sheets in peptide conjugates. acs.orgnih.gov The ability to control the self-assembly process by tuning the nature of the conjugated molecule, the length of the PEG linker, and the solution conditions allows for the rational design of nanostructures with tailored sizes, shapes, and functions. researchgate.net

While direct studies on the self-assembly of azido-tris(ethylenoxy)-L-alanine TFA salt conjugates are part of ongoing research, extensive work on similar peptide-PEG conjugates demonstrates the feasibility and potential of this approach for creating functional biomaterials, such as hydrogels for tissue engineering or nanocarriers for drug delivery. acs.orgnih.gov

Rational Design of Polymeric Prodrugs and Targeted Nanosystems Incorporating Azido-tris(ethylenoxy)-L-alanine

The development of polymeric prodrugs and targeted nanosystems represents a significant advancement in pharmacology, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. nih.govlongdom.org Azido-tris(ethylenoxy)-L-alanine TFA salt is an invaluable building block in the rational design of these sophisticated drug delivery vehicles. adcreviews.comresearchgate.net

A polymeric prodrug is a macromolecule in which a drug is covalently linked to a polymer backbone, often through a cleavable linker. nih.govlongdom.orgnih.gov The use of a linker like azido-tris(ethylenoxy)-L-alanine allows for the drug to be attached to a biocompatible polymer, such as PEG, via one functional group (e.g., the alanine's carboxyl group), while the azide group can be used to attach a targeting ligand via click chemistry. adcreviews.comresearchgate.net This results in a targeted drug delivery system that can selectively accumulate at the desired site of action, such as a tumor, thereby increasing the local concentration of the drug and reducing systemic toxicity. researchgate.net

The L-alanine residue in the linker can also be designed to be a substrate for specific enzymes that are overexpressed in the target tissue. nih.gov This would allow for the controlled release of the drug at the target site upon enzymatic cleavage of the linker. For example, certain proteases are more active in tumor microenvironments, and a linker designed to be cleaved by these proteases would ensure site-specific drug release.

The versatility of click chemistry enables the modular assembly of these complex nanosystems. researchgate.netnih.gov One can start with a polymer backbone, attach the azido-PEG-alanine linker, and then "click" on a variety of alkyne-modified drugs and targeting moieties. This modular approach facilitates the rapid synthesis and screening of a library of polymeric prodrugs to identify the most effective candidates for a particular therapeutic application. The incorporation of linkers like azido-tris(ethylenoxy)-L-alanine is thus a key strategy in advancing the field of targeted and personalized medicine. adcreviews.comnih.gov

Vi. Analytical and Spectroscopic Characterization of Azido Tris Ethylenoxy L Alanine Tfa Salt and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Azido-tris(ethylenoxy)-L-alanine and its Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Azido-tris(ethylenoxy)-L-alanine and its immediate derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for verification of the molecular backbone and the presence of key functional groups.

For the parent compound, ¹H NMR spectra are used to confirm the presence and connectivity of the protons in the structure. This includes signals corresponding to the L-alanine residue, the ethyleneoxy repeating units, and the methylene (B1212753) group adjacent to the terminal azide (B81097). The integration of these signals provides quantitative information on the ratio of protons, confirming the structure's integrity. For instance, the protons of the methylene group adjacent to the azide function (CH₂-N₃) are expected to have a characteristic chemical shift. researchgate.net Similarly, the carbon atoms in the molecule can be identified using ¹³C NMR. The carbon adjacent to the azide group typically shows a distinct signal around 50 ppm. researchgate.net Following the reduction of the azide to an amine, the disappearance of the azide-related signals and the appearance of new signals corresponding to the amine group (e.g., a shift of the adjacent carbon to around 41 ppm) confirm the success of the reaction. researchgate.net

Table 1: Representative NMR Data for Azido-PEG Linker Structures Note: This table presents typical chemical shift ranges based on related azido-PEG compounds. Exact values for Azido-tris(ethylenoxy)-L-alanine TFA Salt may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Rationale |

| ¹³C | C-N₃ | ~50.6 | Characteristic shift for carbon attached to an azide group. researchgate.net |

| ¹³C | C-NH₂ (post-reduction) | ~41.8 | Upfield shift upon reduction of azide to amine. researchgate.net |

| ¹H | -O-CH ₂-CH ₂-O- | ~3.6 | Represents the repeating ethylene (B1197577) glycol backbone protons. researchgate.net |

| ¹H | CH ₂-N₃ | ~3.4 | Protons on the carbon directly attached to the azide group. researchgate.net |

| ¹H | -OH (terminal) | ~4.6 | Signal for a terminal hydroxyl proton, if present. researchgate.net |

Quality control for related linkers like Azide-PEG3-amine often relies on ¹H NMR and gas chromatography-mass spectrometry (GC-MS) to ensure a purity level of 95% or higher. lumiprobe.com

Mass Spectrometry Techniques for Characterization of Azido-tris(ethylenoxy)-L-alanine Conjugates

Mass spectrometry (MS) is the cornerstone for characterizing large, modified biomolecules like those conjugated with Azido-tris(ethylenoxy)-L-alanine. nih.gov It provides precise molecular weight information, enabling confirmation of successful conjugation and determination of the degree of modification (i.e., the number of linkers attached to the biomolecule). thermofisher.com

The analysis of these PEGylated conjugates presents unique challenges, primarily due to the polydispersity of many PEG reagents and the generation of a complex distribution of multiply charged ions in the mass spectrometer. thermofisher.comsciex.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used. thermofisher.comnih.gov

ESI-MS is particularly well-suited for analyzing PEGylated proteins and peptides. enovatia.com It often produces a complex series of peaks corresponding to different charge states of the molecule. enovatia.com Deconvolution algorithms are then used to transform this complex spectrum into a zero-charge mass spectrum, revealing the molecular weight of the conjugate. enovatia.com Advanced Orbitrap-based mass spectrometers have been optimized for the analysis of PEGylated proteins, providing high resolution and mass accuracy. thermofisher.com

MALDI-TOF MS is another valuable technique, often used to analyze reaction mixtures and confirm the presence of mono-, di-, or poly-PEGylated species. nih.govchromatographyonline.com

Tandem Mass Spectrometry (MS/MS) is crucial for identifying the specific site of conjugation on a protein or peptide. nih.govnih.gov In a "top-down" or "middle-down" approach, the intact or partially fragmented conjugated protein is isolated in the mass spectrometer and fragmented. nih.gov Analyzing the resulting fragment ions allows researchers to pinpoint which amino acid residue (e.g., lysine (B10760008) or an N-terminal amine) the linker is attached to. nih.govnih.gov The use of monodisperse PEG linkers greatly simplifies mass spectra and facilitates the direct identification of modification sites. nih.gov

Table 2: Mass Spectrometry Techniques for Analyzing PEGylated Biomolecules

| Technique | Application | Key Findings |

| ESI-MS | Intact mass analysis of conjugates | Determines molecular weight and degree of PEGylation. enovatia.com Requires deconvolution of charge state envelopes. enovatia.com |

| MALDI-TOF MS | Analysis of reaction products | Identifies native, mono-, and di-PEGylated species. chromatographyonline.com |

| Tandem MS (MS/MS) | Site-of-conjugation analysis | Fragments the conjugate to identify the specific amino acid linked to the PEG chain. nih.govnih.gov |

| LC-MS | Separation and mass analysis | Couples HPLC separation with MS detection for comprehensive characterization of complex mixtures. thermofisher.comnih.gov |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for both the purification of Azido-tris(ethylenoxy)-L-alanine conjugates and the assessment of their purity. nih.gov Different HPLC modes are used to separate the desired conjugate from unreacted biomolecules, excess linker, and other impurities based on distinct physicochemical properties. chromatographyonline.com

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. chromatographyonline.com Since PEGylation increases the size of a biomolecule, SEC is highly effective at separating the larger PEGylated conjugate from the smaller, unmodified protein. chromatographyonline.com It is a primary method for monitoring the progress of a conjugation reaction and quantifying the different species present. chromatographyonline.com

Ion Exchange Chromatography (IEC): IEC separates molecules based on differences in their surface charge. chromatographyonline.com The covalent attachment of a PEG chain can shield charged residues on a protein's surface, altering its net charge and elution profile during IEC. nih.govchromatographyonline.com This allows for the separation of not only PEGylated from non-PEGylated species but also the separation of different positional isomers of mono-PEGylated proteins. nih.govchromatographyonline.com

Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can be used to purify conjugates and is also an effective method for removing small molecules, such as unreacted azide linkers, from the final product. researchgate.net The use of acidic mobile phases, such as those containing trifluoroacetic acid (TFA), is common. researchgate.netnih.gov

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful two-dimensional analysis, combining separation with precise mass identification for the most detailed characterization of the conjugate mixture. thermofisher.comnih.gov

Table 3: Comparison of Chromatographic Methods for Conjugate Analysis

| Method | Separation Principle | Primary Application |

| Size Exclusion (SEC) | Hydrodynamic Volume/Size | Separating conjugates from native protein; Quantifying degree of PEGylation. chromatographyonline.com |

| Ion Exchange (IEC) | Surface Charge | Separating conjugates from native protein; Isolating positional isomers. nih.govchromatographyonline.com |

| Reverse Phase (RP-HPLC) | Hydrophobicity | Purification; Removal of small molecule reagents. researchgate.net |

Biophysical Characterization Techniques Applied to Azido-tris(ethylenoxy)-L-alanine-Modified Biomolecules

Beyond confirming the chemical structure, it is often critical to understand how conjugation with Azido-tris(ethylenoxy)-L-alanine affects the biophysical properties of the target biomolecule. PEGylation is known to increase the hydrodynamic size of a protein, which can influence its pharmacokinetic properties. arvojournals.org

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter of molecules in solution. nih.gov Studies have shown that the hydrodynamic diameter of a protein increases with the attachment of PEG chains, and DLS can quantify this change. nih.gov

Size Exclusion Chromatography with Quasi-Elastic Light Scattering (SEC-QELS): This method couples a size exclusion chromatograph with a light scattering detector. It allows for the accurate measurement of the hydrodynamic radius (RH) of different species as they elute from the column. arvojournals.org The hydrodynamic radius has been identified as a key parameter that can correlate with the in vivo half-life of a PEGylated therapeutic, making it a critical attribute to measure during development. arvojournals.org

These techniques provide essential data on how the physical size and shape of the biomolecule are altered by the addition of the PEG linker, which is fundamental to predicting its subsequent behavior in a biological system.

Table 4: Biophysical Techniques for Characterizing Modified Biomolecules

| Technique | Parameter Measured | Significance |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Measures the effective size of the conjugate in solution. nih.gov |

| SEC-QELS | Hydrodynamic Radius (RH) | Provides accurate size information for separated species; correlates with in vivo behavior. arvojournals.org |

Vii. Computational and Theoretical Studies of Azido Tris Ethylenoxy L Alanine Tfa Salt Systems

Molecular Dynamics Simulations of Azido-tris(ethylenoxy)-L-alanine in Biological Environments

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a window into their conformational flexibility and interactions with their surroundings. For Azido-tris(ethylenoxy)-L-alanine, MD simulations are crucial for understanding how the polyethylene (B3416737) glycol (PEG) linker influences the behavior of the L-alanine core and the terminal azide (B81097) group in aqueous and biological contexts, such as in proximity to proteins or cell membranes.

Recent advancements have focused on developing accurate force field parameters for unnatural amino acids containing azido (B1232118) and alkynyl groups, which are essential for reliable simulations. acs.org These parameters allow for the modeling of bonded and non-bonded interactions that govern the molecule's behavior. acs.org Simulations can reveal how the molecule interacts with water, how it might orient itself at interfaces, and the range of conformations the flexible PEG chain can adopt. This information is critical for predicting how the molecule will behave when incorporated into a larger peptide or protein structure. acs.orgnih.gov

Key research findings from MD simulations on related systems include:

Conformational Analysis: The tris(ethylenoxy) linker grants significant flexibility. MD simulations can map the conformational landscape, identifying the most probable spatial arrangements of the azide group relative to the amino acid backbone.

Solvation and Hydration: The ether oxygens of the PEG chain can form hydrogen bonds with water molecules, influencing the molecule's solubility and hydrodynamic radius. Simulations quantify the extent of this hydration shell.

Protein Interactions: When this moiety is incorporated into a protein, MD simulations can predict how the azido-PEG arm affects protein folding, stability, and interaction with other biomolecules. acs.org Studies on similar systems, like p-azidophenylalanine, have shown that the introduction of such unnatural amino acids can influence protein structure and stability. acs.org

Table 1: Typical Parameters Investigated in MD Simulations of Azido-PEG-Amino Acids

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the molecule or a protein-ligand complex. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides insight into the conformational changes and flexibility of the PEG linker. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Used to analyze the hydration shell and specific interactions with solvent or ions. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed between the molecule and its environment (e.g., water, protein residues). | Elucidates the specific interactions that stabilize the molecule's conformation and binding. |

Quantum Chemical Calculations of Azide Reactivity and Triazole Formation

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of the azide group. These calculations are pivotal in studying the mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a primary application for azido-functionalized molecules. nih.govrsc.org

The CuAAC reaction transforms the azide and a terminal alkyne into a stable 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov QC calculations can model the reaction pathway, identify transition states, and determine activation energies, providing a detailed picture of the reaction mechanism. nih.govresearchgate.net Theoretical studies have been instrumental in understanding the role of the copper catalyst and the ligands used to stabilize it, which is crucial for optimizing reaction conditions. nih.govresearchgate.net

Key research findings from QC calculations include:

Mechanism of Triazole Formation: Calculations support a stepwise mechanism for the CuAAC reaction, involving the formation of a copper acetylide intermediate that then reacts with the azide. rsc.org

Reactivity Indices: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the azide's reactivity. researchgate.net The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of the molecule. researchgate.net

Ligand Effects: Theoretical studies have explored how different ligands coordinated to the copper center affect the catalytic cycle's efficiency. nih.govresearchgate.net

Regioselectivity: QC calculations help explain the high regioselectivity of the CuAAC reaction, which almost exclusively yields the 1,4-triazole isomer over the 1,5-isomer. nih.gov

Table 2: Key Quantum Chemical Parameters for Azide-Alkyne Cycloaddition

| Parameter | Symbol | Description | Relevance to Reactivity |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; a higher EHOMO suggests greater nucleophilicity. researchgate.net |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; a lower ELUMO suggests greater electrophilicity. researchgate.net |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO. | A smaller energy gap generally implies higher reactivity. researchgate.net |

| Activation Energy | Ea | The minimum energy required to initiate the cycloaddition reaction. | Lower activation energy, as facilitated by a copper catalyst, indicates a faster reaction rate. nih.gov |